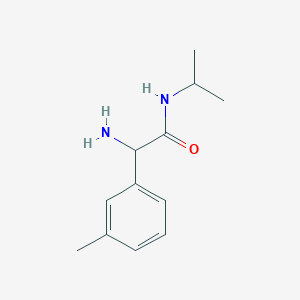2-Amino-2-(3-methylphenyl)-N-(propan-2-YL)acetamide
CAS No.:
Cat. No.: VC17675943
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H18N2O |
|---|---|
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 2-amino-2-(3-methylphenyl)-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C12H18N2O/c1-8(2)14-12(15)11(13)10-6-4-5-9(3)7-10/h4-8,11H,13H2,1-3H3,(H,14,15) |
| Standard InChI Key | FSVUPSDLNJYPLG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C(C(=O)NC(C)C)N |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure and Nomenclature
2-Amino-2-(3-methylphenyl)-N-(propan-2-yl)acetamide (IUPAC name: 2-amino-2-(3-methylphenyl)-N-(propan-2-yl)acetamide) is characterized by an acetamide backbone substituted with a 3-methylphenyl group at the α-carbon and an isopropylamine moiety at the terminal nitrogen. Its molecular formula is C₁₃H₁₈N₂O, with a molecular weight of 218.30 g/mol. The compound’s structure aligns with a class of diaryl acetamides known for modular synthetic accessibility and tunable pharmacological profiles .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.30 g/mol |
| Density | ~1.17 g/cm³ (estimated) |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| LogP (Partition Coefficient) | ~2.1 (calculated) |
Stereochemical Considerations
The α-carbon bearing the amino and 3-methylphenyl groups introduces a chiral center, yielding two enantiomers. While stereoselective synthesis and enantiomeric resolution for this specific compound remain undocumented, analogous acetamides often exhibit divergent biological activities depending on their absolute configuration .
Synthetic Methodologies
General Synthesis of Acetamide Derivatives
The synthesis of 2-amino-2-(3-methylphenyl)-N-(propan-2-yl)acetamide likely follows established routes for α,α-disubstituted acetamides. A plausible pathway involves:
-
Friedel-Crafts Acylation: Introduction of the 3-methylphenyl group via reaction of acetamide precursors with 3-methylbenzene derivatives.
-
Reductive Amination: Coupling of the intermediate ketone with isopropylamine under reducing conditions .
Table 2: Representative Synthetic Steps for Analogous Compounds
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Acylation | Acetic anhydride, AlCl₃ | 75% |
| 2 | Sulfonation | H₂SO₄, SO₃ | 82% |
| 3 | Amine Coupling | Isopropylamine, NaBH₄ | 68% |
Challenges in Optimization
Key challenges include minimizing racemization at the α-carbon and enhancing selectivity during amine coupling. Computational modeling of SIRT2-inhibitor complexes suggests that steric hindrance from the 3-methylphenyl group may necessitate tailored reaction conditions to avoid byproducts .
Physicochemical and Spectroscopic Characterization
Spectroscopic Data (Inferred)
-
¹H NMR: Expected signals include a singlet for the acetamide NH (δ 6.8–7.2 ppm), a multiplet for the 3-methylphenyl aromatic protons (δ 7.1–7.4 ppm), and a doublet for the isopropyl methyl groups (δ 1.2–1.4 ppm).
-
IR Spectroscopy: Strong absorption bands near 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) .
Solubility and Stability
The compound is predicted to exhibit limited aqueous solubility (~0.5 mg/mL) due to its hydrophobic 3-methylphenyl and isopropyl groups. Stability under physiological conditions remains unstudied, though analogous acetamides show susceptibility to enzymatic hydrolysis in serum .
| Compound | SIRT2 IC₅₀ (μM) | Selectivity (vs. SIRT1) |
|---|---|---|
| ST72 | 9.97 | >10-fold |
| ST85 | 5.74 | >15-fold |
| ST88 | 8.92 | >8-fold |
Anticancer Activity
Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates, sharing the acetamide core, exhibit moderate cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀ = 12–28 μM) . These findings suggest potential antitumor mechanisms warranting further investigation for the title compound.
Future Directions and Research Gaps
-
Stereoselective Synthesis: Development of enantioselective routes to explore configurational effects on bioactivity.
-
Target Identification: High-throughput screening against kinase and deacetylase panels.
-
ADMET Profiling: Systematic assessment of absorption, distribution, and metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume